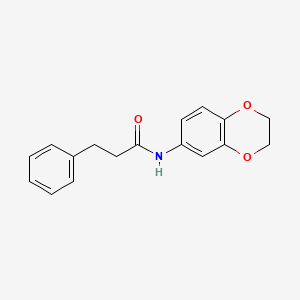![molecular formula C18H17N3O2S B5889106 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.
Wirkmechanismus
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition leads to impaired B cell activation and survival. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It also has a favorable safety profile, with no significant toxicity observed in animal studies. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to inhibit BTK activity and impair B cell receptor signaling, leading to decreased proliferation and survival of B cells. This has potential therapeutic implications for the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a favorable safety profile, with no significant toxicity observed in animal studies. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also has potent antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole. One area of interest is the development of combination therapies that include 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole and other chemotherapeutic agents. Preclinical studies have shown that 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has synergistic effects with other drugs, such as venetoclax and lenalidomide. Another area of interest is the evaluation of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in clinical trials for the treatment of B cell malignancies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in patients with relapsed or refractory B cell lymphoma. Finally, there is potential for the development of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole analogs with improved potency and selectivity for BTK.
Synthesemethoden
The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, starting with the reaction of 2-bromo-1H-indole with 2-thiophenecarboxylic acid. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with piperazine to yield the final product. The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been optimized to improve yields and purity, and it is now available for research use.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole inhibits BTK activity and impairs B cell receptor signaling, leading to decreased proliferation and survival of B cells. In vivo studies using animal models of B cell lymphoma have demonstrated significant antitumor activity of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, both as a single agent and in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(15-12-13-4-1-2-5-14(13)19-15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVHBOHQZAMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)


![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)
![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)
![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)

![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)
![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)